molecular formula C13H12ClN3O B14593552 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)pent-4-en-1-one CAS No. 60850-48-8

1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)pent-4-en-1-one

Katalognummer: B14593552
CAS-Nummer: 60850-48-8
Molekulargewicht: 261.70 g/mol
InChI-Schlüssel: JWRGSNAXRNIGFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)pent-4-en-1-one is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)pent-4-en-1-one typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a triazole intermediate.

    Formation of the pent-4-en-1-one moiety: This can be done through various organic reactions such as aldol condensation or Wittig reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydroxide, halogenating agents, and various nucleophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use in the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of agrochemicals, materials, and other industrial products.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
  • 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-2-one
  • 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)butan-2-one

Uniqueness

1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)pent-4-en-1-one is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its pent-4-en-1-one moiety, in particular, may provide unique interactions with molecular targets.

Eigenschaften

CAS-Nummer

60850-48-8

Molekularformel

C13H12ClN3O

Molekulargewicht

261.70 g/mol

IUPAC-Name

1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)pent-4-en-1-one

InChI

InChI=1S/C13H12ClN3O/c1-2-3-12(17-9-15-8-16-17)13(18)10-4-6-11(14)7-5-10/h2,4-9,12H,1,3H2

InChI-Schlüssel

JWRGSNAXRNIGFW-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(C(=O)C1=CC=C(C=C1)Cl)N2C=NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.